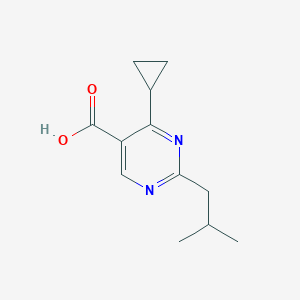
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structureThe molecular formula of this compound is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with isobutyronitrile, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and isobutyl groups enhances its stability and reactivity compared to similar compounds .
Biological Activity
4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in various physiological processes, including pain modulation, inflammation, and emotional behavior.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Research has shown that modifications to the pyrimidine ring and substituents can significantly influence the compound's potency as an NAPE-PLD inhibitor.
Key Findings
- Potency : The compound exhibits a high degree of potency against NAPE-PLD, with some derivatives showing IC50 values in the nanomolar range. For instance, a related compound demonstrated an IC50 of 72 nM, indicating strong inhibitory activity .
- Mechanism : The inhibition mechanism involves binding to the active site of NAPE-PLD, where structural studies have revealed the presence of two zinc ions essential for enzymatic activity. The presence of specific substituents can enhance binding affinity and specificity .
Biological Activities and Implications
The biological implications of inhibiting NAPE-PLD with compounds like this compound are significant:
- Pain and Inflammation : Inhibition of NAPE-PLD may lead to reduced levels of NAEs, which are associated with pain perception and inflammatory responses. This suggests potential applications in pain management therapies.
- Emotional Behavior : Studies have indicated that NAEs play a role in regulating emotional behavior. Thus, targeting NAPE-PLD could provide insights into treating mood disorders .
Case Studies
- Animal Models : In vivo studies using murine models have demonstrated that inhibition of NAPE-PLD alters emotional responses and pain sensitivity, providing evidence for the therapeutic potential of this compound class in psychiatric and chronic pain disorders .
- Cancer Research : Recent investigations into related compounds have highlighted their antitumor activities by disrupting critical protein interactions involved in cancer progression. Although focused on different scaffolds, these findings underscore the importance of exploring pyrimidine derivatives for anticancer applications .
Data Summary
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-cyclopropyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)5-10-13-6-9(12(15)16)11(14-10)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
GKMJVTSZCYEEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















